3,5-Dichlorobiphenyl
Description
3,5-Dichlorobiphenyl (CAS No. 34883-41-5) is a dichlorinated biphenyl with the molecular formula C₁₂H₈Cl₂ and a molecular weight of 223.10 g/mol. Its structure consists of two benzene rings linked by a single bond, with chlorine atoms substituted at the 3- and 5-positions of one ring (meta positions) . Key physical properties include a density of 1.2 g/cm³, melting point of 62°C, and boiling point of 323.7°C at 760 mmHg . The compound is classified as environmentally hazardous (H410) and may cause organ damage with prolonged exposure (H373) .
This compound is a member of the polychlorinated biphenyl (PCB) family, historically used in industrial applications but now regulated due to environmental persistence and toxicity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZSDTDMQZPUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074137 | |
| Record name | 3,5-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34883-41-5 | |
| Record name | 3,5-Dichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34883-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Dichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,5-DICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IXL47709VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Ullmann Coupling with 3,5-Dichloroiodobenzene
The Ullmann reaction, a classical method for forming biaryl bonds, employs copper catalysts to couple aryl halides. For 3,5-dichlorobiphenyl, 3,5-dichloroiodobenzene is reacted with benzene derivatives in the presence of copper(I) iodide. A study by Gritsan et al. demonstrated that ortho-substituted aryl halides exhibit enhanced reactivity due to reduced steric hindrance. Typical conditions involve heating at 120–150°C in dimethylformamide (DMF) with a catalytic system of CuI and 1,10-phenanthroline, yielding 60–75% product.
Table 1: Ullmann Coupling Parameters for this compound Synthesis
| Parameter | Value/Range |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature | 120–150°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, utilizing palladium catalysts, offers higher selectivity and milder conditions. Arylboronic acids are coupled with 3,5-dichlorobromobenzene under inert atmospheres. For instance, Pd(PPh₃)₄ in tetrahydrofuran (THF) at 80°C achieves yields of 85–90%. This method minimizes polyhalogenated byproducts, critical for environmental safety.
Catalytic Decarbonylation of 5-Chloroisophthaloyl Chloride
Palladium-Catalyzed Decarbonylation
A patented method by Tsuji et al. describes the liquid-phase decarbonylation of 5-chloroisophthaloyl chloride to 3,5-dichlorobenzoyl chloride, a precursor to this compound. Using palladium catalysts (Pd/BaSO₄ or Pd/Al₂O₃) at 245–320°C, the reaction achieves 90–95% conversion. The process involves refluxing the substrate at 276°C, followed by distillation to isolate the product.
Table 2: Decarbonylation Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Catalyst | Pd/BaSO₄ (0.025–1.5 wt%) |
| Temperature | 245–320°C |
| Pressure | Atmospheric |
| Reaction Time | 2–4 hours |
| Yield | 90–95% |
Mechanistic Insights
DFT calculations support a radical-mediated pathway where the palladium catalyst facilitates cleavage of the C–CO bond. The ortho-chloro substituents stabilize transition states, reducing activation energy by 15–20 kJ/mol compared to non-halogenated analogs.
Diazotization and Reduction Pathways
Bromination-Diazotization Sequence
A Chinese patent outlines a multi-step synthesis starting with 2,4-dichloroaniline. Bromination in HCl or H₂SO₄ yields 2-bromo-4,6-dichloroaniline, which undergoes diazotization with NaNO₂ at 0°C. Subsequent reduction with ethanol produces 3,5-dichlorobromobenzene, followed by ammonification to yield 3,5-dichloroaniline—a potential intermediate for biphenyl formation.
Table 3: Bromination and Diazotization Parameters
| Step | Conditions |
|---|---|
| Bromination | HCl/H₂SO₄, room temp |
| Diazotization | NaNO₂, 0°C, 30–50 min |
| Reduction | Ethanol, reflux |
| Ammonification | NH₃, 130–180°C, 3–6 h |
Challenges in Byproduct Management
This method generates sulfur dioxide and spent sulfuric acid, necessitating advanced scrubbing systems to meet environmental regulations. Yields drop to 60–70% if side reactions like dehalogenation occur during ammonification.
Environmental and Industrial Considerations
Scalability of Catalytic Methods
The palladium-catalyzed decarbonylation method is industrially favored due to its high yield and continuous distillation capabilities. However, catalyst costs (∼$1,500/kg for Pd/BaSO₄) limit small-scale applications.
Regulatory Compliance
Methods avoiding persistent byproducts (e.g., sulfur compounds) align with the Stockholm Convention on PCBs. The Suzuki-Miyaura reaction, with its aqueous workup, reduces hazardous waste generation compared to Ullmann coupling.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenylols.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the biphenyl structure.
Common Reagents and Conditions:
Reduction: Reductive dechlorination can be achieved using microbial processes under anaerobic conditions.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Chlorinated biphenylols.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3,5-Dichlorobiphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichlorobiphenyl involves its interaction with cellular components. It can inhibit the expression of certain genes by binding to the aryl hydrocarbon receptor, which disrupts cell function by altering gene transcription. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .
Comparison with Similar Compounds
Key Observations :
- Symmetry Effects : Para-substituted isomers like 4,4'-dichlorobiphenyl exhibit higher melting points (125–128°C) due to molecular symmetry, compared to this compound (62°C) .
- Boiling Points : Para isomers generally have higher boiling points (e.g., ~325–330°C for 4,4'-dichlorobiphenyl) than meta-substituted analogs, aligning with chromatographic retention data showing para isomers elute later .
Environmental Behavior and Degradation
Research Findings :
- This compound demonstrates partial biodegradation by microbial consortia, with resting cells achieving 2.5 mM substrate utilization .
- Para-substituted isomers (e.g., 4,4') are more resistant to microbial attack due to steric and electronic effects, increasing their environmental persistence .
Toxicity and Regulatory Status
Notes:
- This compound shares GHS09 (environmental hazard) classification with other PCBs but exhibits distinct toxicokinetics due to its substitution pattern .
- Coplanar PCBs (e.g., 3,4'-dichlorobiphenyl) are more toxic due to dioxin-like activity, whereas this compound lacks coplanarity, reducing aryl hydrocarbon receptor binding .
Biological Activity
3,5-Dichlorobiphenyl (DCBP) is a chlorinated biphenyl compound that has garnered attention due to its biological activity and potential environmental impacts. This article delves into the biological effects, metabolic pathways, and potential applications of DCBP, supported by data tables and findings from relevant studies.
- Molecular Formula : C₁₂H₈Cl₂
- Molecular Weight : 227.09 g/mol
- CAS Number : 535-00-8
DCBP is part of a larger group of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment.
Metabolism and Environmental Impact
Research indicates that DCBP can be metabolized by various microorganisms, which is crucial for bioremediation efforts. Notably, strains of Ralstonia and Pseudomonas have demonstrated the ability to utilize DCBP as a carbon source, leading to the production of less harmful metabolites such as 3,5-chlorobenzoate (3,5-CBA) .
Table 1: Metabolic Kinetics of DCBP in Bacterial Strains
| Bacterial Strain | Initial Concentration (mM) | Time to Degradation (h) | % Degradation | 3,5-CBA Recovered (mM) |
|---|---|---|---|---|
| Ralstonia sp. SA-3 | 0.38 | 135 | 85% | 0.15 |
| Ralstonia sp. SA-4 | 0.38 | 66 | 90% | Not stoichiometric |
| Pseudomonas sp. SA-6 | 0.38 | 48 | 89% | 0.39 |
The metabolic pathways involve initial dioxygenase attack on the biphenyl structure, followed by cleavage of carbon-chloride bonds, indicating a complex degradation process .
Toxicological Studies
Studies have highlighted the potential toxic effects of DCBP on various biological systems. For instance, quinoid metabolites derived from DCBP have been identified as mutagenic in mammalian cells . These findings raise concerns about the long-term exposure to DCBP and its derivatives.
Case Study: Antimicrobial Activity
A study explored the antimicrobial properties of volatile compounds derived from mushrooms that included DCBP derivatives. The results showed significant inhibition of plant-pathogenic bacteria and fungi at low concentrations, suggesting potential agricultural applications . This highlights an alternative use of DCBP-related compounds in biological control.
Bioremediation Potential
The ability of certain bacterial strains to metabolize DCBP efficiently positions them as candidates for bioremediation strategies in PCB-contaminated environments. The metabolic pathways utilized by these bacteria not only reduce toxicity but also facilitate the recovery of valuable byproducts .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,5-Dichlorobiphenyl, and how do they influence its environmental persistence?
- Answer : this compound (CAS 34883-41-5) has a molecular formula of C₁₂H₈Cl₂, a molecular weight of 223.098 g/mol, and a density of 1.2±0.1 g/cm³. Its boiling point is 323.7±22.0°C, and it is a crystalline solid at room temperature. These properties, particularly its high hydrophobicity (log Kow ~5–6), contribute to its persistence in environmental matrices like sediments and lipid-rich tissues . Researchers should prioritize stability testing under varying pH and temperature conditions to assess degradation pathways.
Q. What standardized analytical methods are recommended for detecting this compound in environmental samples?
- Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for quantifying this compound in complex matrices. For quality control, surrogate recovery rates (e.g., this compound SPR) should be monitored during extraction and cleanup steps to ensure precision. Phase II environmental studies often use modified EPA Method 8082 for polychlorinated biphenyls (PCBs), with detection limits in the µg/kg range for fish tissues and sediments .
Q. How can researchers safely handle and store this compound in the laboratory?
- Answer : Due to its classification as a GHS08 (health hazard) and GHS09 (aquatic toxicity) compound, this compound requires storage in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Waste disposal must comply with local regulations for chlorinated hydrocarbons .
Advanced Research Questions
Q. What challenges arise in distinguishing this compound from its structural isomers (e.g., 3,4-Dichlorobiphenyl) during chromatographic analysis?
- Answer : Isomeric differentiation requires high-resolution techniques such as GC×GC-TOF-MS or advanced retention index databases. For example, this compound (PCB14) elutes earlier than 3,4-Dichlorobiphenyl (PCB12) due to differences in dipole moment and steric effects. Researchers should validate separations using certified reference materials (CRMs) listed in environmental standards catalogs .
Q. How do photolytic degradation pathways of this compound differ under UV vs. natural sunlight exposure?
- Answer : Nano- and picosecond laser flash photolysis studies reveal that UV irradiation generates singlet nitrene intermediates, leading to rearrangement products like dichlorocarbazole. In contrast, natural sunlight induces slower dechlorination via free-radical mechanisms. Researchers should design controlled photolysis experiments with wavelength-specific filters and monitor byproducts using time-resolved spectroscopy .
Q. What contradictions exist in reported bioaccumulation factors (BAFs) for this compound across aquatic species?
- Answer : Discrepancies arise from species-specific metabolic rates and lipid content. For instance, BAFs in lipid-rich fish tissues (e.g., trout) may exceed 10⁴, while invertebrates show lower accumulation due to enzymatic detoxification. Methodological variables, such as exposure duration and trophic transfer models, must be standardized to resolve inconsistencies .
Q. How can computational models (e.g., QSAR) predict the ecotoxicological effects of this compound in untested organisms?
- Answer : Quantitative Structure-Activity Relationship (QSAR) models leverage physicochemical descriptors (e.g., log Kow, molar volume) to estimate toxicity endpoints. Researchers should validate predictions against in vitro assays (e.g., Daphnia magna LC50) and cross-reference databases like NIST Chemistry WebBook for thermodynamic properties .
Methodological Notes
- Contradiction Analysis : Discrepancies in environmental data (e.g., surrogate recovery rates) may stem from matrix interference (e.g., D-U codes in sediment samples). Cross-validate results using isotope dilution techniques .
- Experimental Design : For degradation studies, include control samples spiked with deuterated analogs (e.g., 4-Chlorobiphenyl-d5) to track recovery efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
